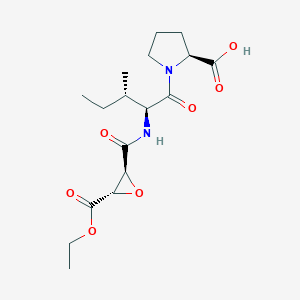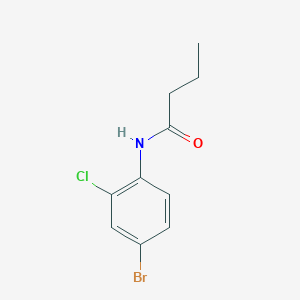![molecular formula C21H26N2O3 B236756 4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, IBMPBD, and is a member of the benzamide family of compounds. IBMPBD has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of IBMPBD is complex and not fully understood. However, it is known to have an inhibitory effect on certain enzymes, including phosphodiesterases and tyrosine kinases. This inhibition can lead to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects
IBMPBD has been found to have a range of biochemical and physiological effects. These effects include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular morphology. IBMPBD has also been found to have an anti-inflammatory effect, making it a potential therapeutic agent for certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
IBMPBD has several advantages as a tool for scientific research. It is a highly specific inhibitor of certain enzymes, making it useful for studying their function and regulation. IBMPBD is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to the use of IBMPBD in lab experiments. Its effects may be context-dependent, and it may not be effective in all systems or under all conditions.
Orientations Futures
There are several potential future directions for research on IBMPBD. One area of interest is the development of new methods for synthesizing and purifying this compound. Another area of research is the identification of new targets for IBMPBD inhibition, which could lead to the development of new therapeutic agents. Finally, further studies are needed to fully understand the mechanisms of action and physiological effects of IBMPBD, which could have implications for a range of biological processes.
Méthodes De Synthèse
The synthesis of IBMPBD is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-isobutoxyaniline and 4-morpholinecarboxylic acid in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
IBMPBD has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the mechanisms of action of various biological processes. IBMPBD has been found to have an inhibitory effect on certain enzymes, making it useful for studying their function and regulation.
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-(2-methylpropoxy)-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)15-26-18-9-7-17(8-10-18)21(24)22-19-5-3-4-6-20(19)23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Clé InChI |
GCCLFVRRMIYJSQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)


![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)


![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)
![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

